4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
Description
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is a bicyclic organic compound featuring a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) substituted at the 4-position with a 4-methoxyphenyl group and a carboxylic acid functional group. This structure confers unique physicochemical properties, including acidity from the carboxylic acid group and electronic effects from the methoxyphenyl moiety.
Synthesis: The compound is synthesized via nucleophilic substitution and hydrolysis. For example, 4-methoxyphenylacetonitrile reacts with 1-bromo-2-(2-bromoethoxy)ethane in the presence of NaH and DMF, followed by hydrolysis with KOH to yield the carboxylic acid derivative .
Properties
IUPAC Name |
4-(4-methoxyphenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAOQQIUUYXNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359551 | |
| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-58-6 | |
| Record name | Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The mode of action of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involves its reaction with anesthesin followed by hydrolysis of the formed ester, which yields 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid. The acid chloride has been used for acylation of various amines to yield the corresponding diamides.
Biological Activity
The compound 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is a member of the tetrahydropyran family, which has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly its pharmacological properties and mechanisms of action, supported by various studies and data.
- Histone Acetyltransferase Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory activity against histone acetyltransferases, specifically EP300 and CREBBP. These enzymes play crucial roles in gene transcription regulation through acetylation of histones, impacting various biological processes including cell proliferation and differentiation .
- Antioxidant Properties : The compound has shown promising antioxidant activity. In studies involving derivatives of 4H-pyran, several compounds demonstrated significant free radical scavenging abilities, which are essential for protecting cells from oxidative stress .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects against cancer cell lines. For instance, certain derivatives have been reported to inhibit the proliferation of HCT-116 colorectal cancer cells by inducing apoptosis and downregulating key proteins involved in cell cycle regulation .
Summary of Findings
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Histone Acetyltransferase Inhibition | Inhibits EP300/CREBBP | |
| Antioxidant Activity | Free radical scavenging | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anticancer Activity
In a study evaluating various 4H-pyran derivatives, compounds such as 4g and 4j were identified as having significant cytotoxic effects against HCT-116 cells. These compounds exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents. The mechanisms involved included the activation of caspase pathways leading to apoptosis .
Case Study 2: Antioxidant Efficacy
A comparative analysis of several 4H-pyran derivatives revealed that compounds like 4g and 4j not only displayed strong DPPH scavenging activities but also reduced intracellular reactive oxygen species (ROS) levels in cell cultures. The antioxidant capacity was quantified using EC50 values, showing effectiveness comparable to established antioxidants like BHT .
Scientific Research Applications
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 236.26 g/mol . It is also known by other names, including 4-(4-methoxyphenyl)oxane-4-carboxylic acid and tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carboxylic acid .
Chemical Structure and Identifiers
- IUPAC Name 4-(4-methoxyphenyl)oxane-4-carboxylic acid
- InChI InChI=1S/C13H16O4/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
- InChIKey HUAOQQIUUYXNFN-UHFFFAOYSA-N
- SMILES COC1=CC=C(C=C1)C2(CCOCC2)C(=O)O
Potential Applications
While specific applications for this compound were not found within the search results, a related compound, 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid, has potential therapeutic applications . Polymorph forms of this related compound may be useful in treating various conditions, including:
- Gastroesophageal reflux disease (GERD)
- Gastrointestinal diseases and gastric motility disorders
- Non-ulcer and functional dyspepsia
- Irritable bowel syndrome (IBS) and constipation
- Esophagitis and gastritis
- Nausea and emesis
- Central nervous system diseases like Alzheimer's disease and cognitive disorders
- Migraine, neurological diseases, and pain
- Cardiovascular disorders, including cardiac failure and heart arrhythmia
- Diabetes and apnea syndrome
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Substituent Variations on the Tetrahydropyran Ring
Key Observations :
- Functional Group Diversity : The pyridinylmethyl group () introduces basicity, while bromobenzyl () adds steric bulk and halogen reactivity.
- Physical Properties : The unsubstituted tetrahydro-2H-pyran-4-carboxylic acid () has lower molecular weight and simpler solubility profiles compared to aryl-substituted derivatives.
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves:
- Construction of the tetrahydropyran ring core.
- Introduction of the 4-methoxyphenyl substituent.
- Functionalization of the 4-position with a carboxylic acid group, often via oxidation or hydrolysis steps.
Two main synthetic routes have been documented:
Route A: From 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride via ester intermediates
- The acid chloride derivative reacts with anesthesin (a phenolic compound) to form an ester.
- Subsequent hydrolysis of the ester yields the target carboxylic acid.
- This method is supported by research published in the Russian Journal of General Chemistry, where the acid chloride was also used for acylation of amines to form diamides, indicating versatility of intermediates.
Route B: Cyclisation and decarboxylation from diethyl malonate derivatives
- Cyclisation of diethyl malonate with bis(2-chloroethyl) ether in the presence of bases such as sodium hydroxide or potassium carbonate forms diethyl tetrahydropyran-4,4-dicarboxylate.
- Hydrolysis of this diester yields tetrahydropyran-4,4’-dicarboxylic acid.
- Controlled decarboxylation of the dicarboxylic acid at 120–130°C in solvents like xylene yields tetrahydropyran-4-carboxylic acid with high purity and yield (approximately 85% molar yield).
- This process has been optimized for commercial scale synthesis and is detailed in a process development study emphasizing reaction conditions, solvent choice, and base selection.
Detailed Reaction Conditions and Parameters
Alternative Synthetic Approaches and Catalysis
The synthesis of related aldehyde intermediates, such as 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde, involves Kumada cross-coupling catalyzed by iron complexes (Fe(acac)₃) and N-heterocyclic carbene ligands (SIPr-HCl) in tetrahydrofuran at room temperature. This approach highlights the potential for transition metal-catalyzed coupling to introduce the 4-methoxyphenyl substituent onto the tetrahydropyran ring.
Oxidation of the aldehyde intermediate to the carboxylic acid can be achieved using oxidants such as potassium permanganate or chromium trioxide under acidic conditions, providing a route to the acid from the aldehyde.
Analytical and Process Optimization Considerations
Reaction monitoring is commonly performed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and optimize yields.
Spectroscopic techniques such as ¹H and ¹³C NMR confirm the presence of the tetrahydropyran ring and the carboxylic acid group, with characteristic chemical shifts for the ring methylene protons and the acidic proton.
FT-IR spectroscopy identifies the strong C=O stretch near 1700 cm⁻¹ and C–O stretches around 1250 cm⁻¹, confirming functional group integrity.
Summary Table of Preparation Methods
| Preparation Route | Key Steps | Reagents/Catalysts | Temperature | Yield (%) | Scale | Advantages |
|---|---|---|---|---|---|---|
| Cyclisation-Hydrolysis-Decarboxylation | Cyclisation of diethyl malonate + bis(2-chloroethyl) ether → Hydrolysis → Decarboxylation | NaOH/K₂CO₃; acetone, xylene | 25–130°C | 70–85 | Commercial scale optimized | High yield, scalable, well-studied |
| Acid Chloride Ester Hydrolysis | Acid chloride + anesthesin → Ester → Hydrolysis | Acid chloride, anesthesin | Ambient to reflux | Moderate to high | Laboratory scale | Versatile for derivative synthesis |
| Transition Metal Catalyzed Coupling + Oxidation | Kumada coupling → Aldehyde → Oxidation to acid | Fe(acac)₃, SIPr-HCl, KMnO₄ | 25°C (coupling), variable (oxidation) | Moderate | Laboratory scale | Selective introduction of substituent |
Research Findings and Notes
The cyclisation and decarboxylation route is well-documented for its commercial viability, offering high purity (98–99% GC purity) and reproducible yields (~85%) at scale.
The acid chloride intermediate is a versatile synthetic handle, enabling further functionalization such as amide formation, which is valuable in pharmaceutical intermediate synthesis.
Transition metal-catalyzed cross-coupling methods provide a modern approach to introducing the 4-methoxyphenyl group with good selectivity and mild reaction conditions.
Process parameters such as solvent choice, base equivalence, temperature control, and reaction time critically influence the yield and purity of the final acid product.
Q & A
Q. What are the established synthetic routes for 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves functionalization of the tetrahydropyran core. For example:
- Radical-Polar Crossover Reactions : Use redox-active esters derived from the carboxylic acid with nucleophilic fluorinating agents (e.g., KF/18-crown-6) under photoredox conditions .
- Copper-Catalyzed C–H Functionalization : React the carboxylic acid with S-phenyl benzenethiosulfonate in the presence of Cu(OTf) and DTBP (di-tert-butyl peroxide) to introduce arylthio groups .
- Esterification : Methyl esters (e.g., methyl tetrahydro-2H-pyran-4-carboxylate) can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the tetrahydropyran ring (δ 3.5–4.5 ppm for ether oxygen protons) and methoxyphenyl group (δ 3.8 ppm for OCH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHO) and detects fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state .
- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and 1250 cm (aryl ether C–O) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR identifies conformational equilibria in the tetrahydropyran ring.
- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to assign overlapping signals (e.g., distinguishing methoxyphenyl protons from pyran ring protons) .
- Computational Validation : Compare experimental C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) .
Q. What role does this compound play in multi-step pharmaceutical synthesis?
- Methodological Answer :
- Chiral Intermediate : The tetrahydropyran ring serves as a rigid scaffold for asymmetric catalysis. For example:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with pyridyl boronic acids to generate biaryl motifs, critical in kinase inhibitor design .
- Peptide Mimetics : The carboxylic acid is amidated with amino acids to create conformationally restricted peptidomimetics .
- Prodrug Development : Esterification of the carboxylic acid enhances bioavailability, as seen in antiviral agents .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Studies : Calculate transition states for nucleophilic attacks (e.g., ester hydrolysis) or radical intermediates in C–H functionalization .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., cyclooxygenase-2) to guide structure-activity relationship (SAR) studies .
- Solvent Effects : Use COSMO-RS models to predict solubility and reactivity in polar aprotic solvents (e.g., DMF, THF) .
Data Contradiction and Optimization
Q. How to address discrepancies in reported melting points or purity levels?
- Methodological Answer :
- Recrystallization Optimization : Test solvents (e.g., ethanol/water mixtures) to improve crystal purity. Differential scanning calorimetry (DSC) confirms melting points .
- Chromatographic Purity : Use HPLC with a C18 column (ACN/water gradient) to quantify impurities. Compare retention times with authentic standards .
Q. What strategies mitigate side reactions during functionalization of the carboxylic acid group?
- Methodological Answer :
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester or tert-butyl ester during alkylation/arylation steps .
- Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone bath) to suppress decarboxylation.
- Catalyst Screening : Test Pd, Cu, or Ni catalysts to optimize cross-coupling efficiency and minimize byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
